molecular formula C4H4ClN3O4S B1379325 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride CAS No. 1365941-03-2

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride

Cat. No. B1379325
M. Wt: 225.61 g/mol
InChI Key: BHIHNOCGRDYMFQ-UHFFFAOYSA-N
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Description

“1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1365941-03-2 . It has a molecular weight of 225.61 .


Molecular Structure Analysis

The InChI code for “1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride” is 1S/C4H4ClN3O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride” include a molecular weight of 225.61 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Reactivity

The research on compounds structurally related to 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride involves the synthesis of various heterocyclic compounds that demonstrate the versatility of pyrazole derivatives in organic synthesis. For example, studies have shown the synthesis of new ionic liquids and the utilization of pyrazole derivatives as intermediates in the synthesis of bis(pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions, showcasing the compound's utility in facilitating chemical transformations (Moosavi‐Zare et al., 2013). Furthermore, research into the reactivity of pyrazole and its N-methyl derivative towards various nucleophiles under mild conditions highlights its potential in synthesizing dinitropyrazoles, indicating its applicability in nucleophilic substitution reactions (Dalinger et al., 2013).

Catalysis and Chemical Transformations

The compound's relevance extends to its role in catalysis and chemical transformations. For instance, the synthesis of sulfonylated 4-amino-1H-pyrazoles with various substituents has been explored, which is crucial for understanding the sulfonylation process and the development of new catalytic methods (Povarov et al., 2017). This research is instrumental in advancing synthetic chemistry techniques, particularly in the modification of heterocyclic compounds.

Structural and Computational Studies

Structural characterization and computational studies of pyrazole derivatives provide insights into their molecular configurations and potential applications. For example, the synthesis, X-ray crystal structure, and computational study of novel pyrazolo[3,4-b]pyridin-3-ol derivatives reveal the structural diversity and electronic properties of pyrazole-based compounds, which are valuable for designing materials with specific functionalities (Shen et al., 2014).

Heterocyclic Compound Synthesis

The development of methodologies for synthesizing heterocyclic sulfonamides and sulfonyl fluorides from pyrazole derivatives demonstrates the compound's significance in medicinal chemistry and drug discovery. Such studies underscore the chemical flexibility of pyrazole-based structures in generating compounds with potential biological activity (Tucker et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-pyrazole-4-sulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-methyl-4-nitropyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIHNOCGRDYMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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